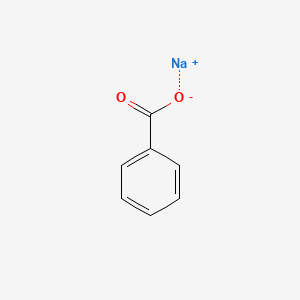

![molecular formula C7H4ClNO2 B1229548 5-Chlorobenzo[d]isoxazol-3-ol CAS No. 24603-63-2](/img/structure/B1229548.png)

5-Chlorobenzo[d]isoxazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZWHBRFTCYPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395402 | |

| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24603-63-2 | |

| Record name | 5-chlorobenzo[d]isoxazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2-benzoxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chlorobenzo[d]isoxazol-3-ol: Core Properties and Applications

Abstract

5-Chlorobenzo[d]isoxazol-3-ol, also known by its tautomeric name 5-chloro-1,2-benzoxazol-3-one (CAS No: 24603-63-2), is a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. Its rigid, fused-ring structure serves as a valuable scaffold for drug design, while its primary biological activity as a potent inhibitor of D-amino acid oxidase (DAAO) places it at the forefront of research into novel therapeutics for neurological disorders. This technical guide provides an in-depth analysis of the compound's fundamental properties, including its structural characteristics, synthesis, spectroscopic profile, and mechanism of action. Authored from the perspective of an application scientist, this document aims to bridge theoretical chemistry with practical laboratory insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The unique biological and chemical profile of this compound stems directly from its molecular architecture. It features a benzene ring fused to an isoxazole ring, with a chlorine substituent at the 5-position and a hydroxyl group at the 3-position.

Nomenclature and Key Identifiers

A consistent and unambiguous identification of chemical compounds is critical for reproducible research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 24603-63-2 | [1] |

| IUPAC Name | 5-chloro-1,2-benzoxazol-3-one | [1] |

| Common Name | This compound | [1] |

| Synonym | CBIO compound | [1] |

| Molecular Formula | C₇H₄ClNO₂ | [1] |

| Molecular Weight | 169.56 g/mol | [1] |

| InChI Key | WIZWHBRFTCYPDN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)NO2 | [2] |

Structural Analysis and Tautomerism

A key structural feature of this molecule is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (5-chloro-1,2-benzoxazol-3-one).[3] This equilibrium is fundamental to its reactivity and interaction with biological targets. The IUPAC nomenclature favors the keto form, which is often predominant in the solid state.

Core Physical Properties

The compound's physical properties reflect a stable, crystalline solid with strong intermolecular forces, including hydrogen bonding from the hydroxyl/amide group and π-π stacking of the aromatic rings.[3]

| Property | Value | Source(s) |

| Appearance | Off-white to white-beige crystalline powder | [3] |

| Melting Point | 216-220 °C | [3] |

| Boiling Point | 336.7 °C (at 760 mmHg) | [3] |

| Density | 1.486 g/cm³ | [3] |

| Flash Point | 157.4 °C | [3] |

| pKa (Predicted) | 13.14 ± 0.20 | [3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves an intramolecular cyclization reaction. The choice of precursor and cyclization conditions is crucial for achieving high yield and purity.

Synthetic Workflow

One of the most common and effective synthetic routes proceeds from 2-amino-4-chlorophenol. This precursor is first reacted with a carbonylating agent like urea or phosgene to form the benzoxazolone ring, which is a structural isomer. A more direct route to the target benzisoxazole involves the cyclization of an appropriately substituted hydroxamic acid or oxime. A plausible pathway involves the cyclization of a 2-hydroxy-5-chlorobenzohydroxamic acid derivative.

Field-Proven Experimental Protocol

This protocol describes a robust method for synthesizing the related isomer 5-chloro-1,3-benzoxazol-2(3H)-one, which illustrates the core principle of cyclization from a substituted aminophenol.[4] A similar intramolecular cyclization is the cornerstone for producing this compound.

Objective: To synthesize 5-chloro-1,3-benzoxazol-2(3H)-one via cyclization.

Materials:

-

2-amino-4-chlorophenol (0.05 mol)

-

Urea (0.05 mol)

-

Dimethylformamide (DMF, 10 mL)

-

Ice-cold water

-

Rectified ethanol

Procedure:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (7.15 g, 0.05 mol).

-

Solubilization: Add 10 mL of Dimethylformamide (DMF) and stir until the solid is fully dissolved. Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of both reactants.

-

Reagent Addition: Add urea (3.0 g, 0.05 mol) to the mixture.

-

Reaction: Heat the mixture to 60°C and reflux for 3 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution. Causality Insight: Heating provides the activation energy for the cyclization reaction, where urea acts as a phosgene equivalent, and the elimination of ammonia drives the reaction to completion.

-

Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate should form immediately. Trustworthiness Check: Precipitation in a non-solvent (water) is a critical step for isolating the crude product from the high-boiling point DMF solvent.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from rectified ethanol to yield the pure compound.

-

Characterization: Confirm the product's identity and purity using TLC, melting point determination, and spectroscopic methods (IR, NMR, Mass Spec).

Spectroscopic Characterization Profile

Spectroscopic analysis provides a definitive fingerprint for the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The chlorine atom at the 5-position will influence the chemical shifts and coupling patterns of the three aromatic protons. A broad, D₂O-exchangeable singlet corresponding to the N-H (keto form) or O-H (enol form) proton is also expected.[3]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the seven carbon atoms. Aromatic carbons typically resonate in the 110-160 ppm range. A key diagnostic signal is the downfield resonance of the carbonyl carbon (C=O) in the isoxazole ring, often appearing above 160 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Due to the keto-enol tautomerism, one can expect:

-

A broad absorption band in the 3200-3600 cm⁻¹ range, indicative of O-H or N-H stretching and intermolecular hydrogen bonding.[3]

-

A strong absorption peak around 1650-1750 cm⁻¹ corresponding to the C=O stretch of the keto tautomer.

-

Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of C=C stretching within the aromatic system.[3]

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]+ at m/z 169, corresponding to the compound's molecular weight. Characteristic fragmentation patterns include the loss of a chlorine atom (m/z 134) or a carbonyl group (m/z 141).[3]

Biological Activity and Applications in Drug Development

The primary pharmacological value of this compound lies in its potent and specific inhibition of the enzyme D-amino acid oxidase (DAAO).[3]

Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme responsible for the metabolic breakdown of D-amino acids, most notably D-serine.[5] D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[5]

In certain neurological conditions, such as schizophrenia, dysregulation of D-serine levels and hypo-functioning of the NMDA receptor are implicated. By inhibiting DAAO, this compound prevents the degradation of D-serine, thereby increasing its local concentration in the brain.[5] This elevation of D-serine enhances NMDA receptor signaling, offering a promising therapeutic strategy to correct the receptor hypofunction.[5]

Therapeutic and Research Applications

-

Neurological Disorders: As a DAAO inhibitor, the compound is a lead structure for developing drugs to treat schizophrenia and other CNS disorders where NMDA receptor function is compromised.[3][5]

-

Pain Management: Studies have indicated that it may modulate morphine's analgesic effects, suggesting a potential role in developing novel pain management strategies or understanding opioid tolerance.[3]

-

Synthetic Building Block: The benzisoxazole core is a privileged scaffold in medicinal chemistry. This compound serves as a versatile starting material for the synthesis of more complex and functionally diverse pharmaceutical agents.[3]

-

Other Potential Activities: Preliminary research has suggested potential antimicrobial activity against strains like Staphylococcus aureus and Candida albicans, as well as anti-inflammatory properties, though these areas require more extensive investigation.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is categorized with a "Warning" signal word.[1]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[1]

Conclusion

This compound is a compound of considerable scientific merit, defined by its keto-enol tautomerism, stable physicochemical properties, and significant biological role as a D-amino acid oxidase inhibitor. Its potential to modulate NMDA receptor activity via D-serine elevation makes it a highly valuable tool for neuropharmacology research and a promising scaffold for the development of next-generation therapeutics. The synthetic accessibility and well-defined spectroscopic profile of this molecule further enhance its utility for researchers in the field. As our understanding of the role of D-amino acids in the central nervous system continues to grow, the importance of specific and potent DAAO inhibitors like this compound is set to increase, paving the way for new treatments for complex neurological disorders.

References

- PubChem. (n.d.). 5-Chlorobenzo(d)isoxazol-3-ol. National Center for Biotechnology Information.

- Patel, K., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Chemistry Central Journal, 6(1), 86.

- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-28.

- Yagi, K., Ozawa, T., & Okada, K. (1959). Mechanism of inhibition of D-amino acid oxidase. II. Inhibitory actions of benzene derivatives. Biochimica et Biophysica Acta, 35, 102–110.

- Siddiqui, N., et al. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 505–516.

- Reddy, A. S., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 43B, 2477-2480.

- RSC Publishing. (2014). A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation. Organic & Biomolecular Chemistry.

- Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?.

- PubChemLite. (n.d.). This compound (C7H4ClNO2). University of Luxembourg.

Sources

- 1. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Buy this compound | 24603-63-2 [smolecule.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

5-Chlorobenzo[d]isoxazol-3-ol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 5-Chlorobenzo[d]isoxazol-3-ol

Authored by: A Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzo[d]isoxazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structural framework that has given rise to a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Within this promising chemical class lies this compound, a molecule poised for deeper investigation. While comprehensive, direct studies on this specific compound are emerging, this guide will synthesize the available evidence for its primary mechanism of action and explore other plausible biological activities based on the behavior of closely related analogs. Our objective is to provide a robust, scientifically-grounded resource for researchers and drug development professionals, illuminating the therapeutic potential of this compound and guiding future research endeavors.

Section 1: Molecular Profile and Synthesis of this compound

A thorough understanding of a compound's mechanism of action begins with its fundamental chemical and physical properties. This compound is a small molecule with the chemical formula C₇H₄ClNO₂.[4] Its key molecular characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₂ | PubChem[4] |

| Molecular Weight | 169.56 g/mol | PubChem[4] |

| IUPAC Name | 5-chloro-1,2-benzoxazol-3-one | PubChem[4] |

| CAS Number | 24603-63-2 | PubChem[4] |

The synthesis of the benzo[d]isoxazole core can be achieved through various established chemical pathways.[5][6][7] A common and efficient method involves the cyclization of a suitably substituted salicylaldehyde derivative. The following workflow outlines a plausible synthetic route for this compound.

Caption: Plausible synthetic workflow for this compound.

Section 2: Primary Mechanism of Action: Inhibition of D-Amino Acid Oxidase (DAAO)

The most compelling evidence to date points towards the inhibition of D-Amino Acid Oxidase (DAAO) as the primary mechanism of action for this compound and its structural congeners.[8][9][10]

The Role of DAAO in Neuromodulation

DAAO is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine.[9] D-serine is a key neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. These receptors are fundamental to synaptic plasticity, learning, and memory. By degrading D-serine, DAAO reduces its availability to potentiate NMDA receptor activity. Consequently, inhibitors of DAAO are being actively investigated for their potential to enhance NMDA receptor function and treat a range of neurological and psychiatric disorders.[8][10]

Evidence for DAAO Inhibition

A significant body of patent literature identifies benzo[d]isoxazol-3-ol derivatives as potent inhibitors of DAAO.[8][10] These patents explicitly claim the use of such compounds for treating conditions like schizophrenia, Alzheimer's disease, and neuropathic pain, all of which have been linked to NMDA receptor hypofunction.[8] The chemical supplier Smolecule also highlights DAAO inhibition as a significant biological activity of this compound, suggesting its utility in modulating pain responses.[9]

Proposed Signaling Pathway

The inhibitory action of this compound on DAAO initiates a cascade of events that ultimately enhances neuronal signaling. This proposed pathway is illustrated below.

Caption: A logical workflow for the experimental validation of the mechanism of action.

Section 5: Conclusion and Future Directions

The available evidence strongly supports the inhibition of D-Amino Acid Oxidase as the primary mechanism of action for this compound. This positions the compound as a promising candidate for the development of novel therapeutics for neurological disorders characterized by NMDA receptor hypofunction. However, the rich pharmacology of the benzo[d]isoxazole scaffold suggests that other mechanisms, such as sodium channel blockade and kinase inhibition, should not be discounted and warrant further investigation.

Future research should focus on:

-

Definitive Target Validation: Utilizing techniques like CETSA and photo-affinity labeling to unequivocally confirm DAAO as the direct target in a cellular and in vivo context.

-

Broad Kinase Profiling: Screening this compound against a comprehensive panel of kinases to assess its selectivity and identify any potential off-target effects.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of schizophrenia, Alzheimer's disease, and chronic pain to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of a new generation of CNS-targeted therapies.

References

- Taylor & Francis Online. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. [Link]

- Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

- Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. [Link] [3]14. Google Patents. (n.d.). 5-heterocyclic-substituted oxazolidine dihaloacetamides.

- PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[11][14]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link] [13]16. National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link] [6]17. PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link] [15]18. Semantic Scholar. (1984). 4.16 – Isoxazoles and their Benzo Derivatives. [Link] [7]19. Google Patents. (n.d.). Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.

- Google Patents. (n.d.).

- MDPI. (n.d.).

- Google Patents. (n.d.). Inhibitors of D-amino acid oxidase.

Sources

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.16 – Isoxazoles and their Benzo Derivatives | Semantic Scholar [semanticscholar.org]

- 8. US20050143434A1 - Benzo[d]isoxazol-3-ol DAAO inhibitors - Google Patents [patents.google.com]

- 9. Buy this compound | 24603-63-2 [smolecule.com]

- 10. US9505753B2 - Inhibitors of D-amino acid oxidase - Google Patents [patents.google.com]

5-Chlorobenzo[d]isoxazol-3-ol as a D-amino acid oxidase inhibitor

An In-Depth Technical Guide: 5-Chlorobenzo[d]isoxazol-3-ol as a D-amino acid Oxidase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for D-Amino Acid Oxidase Inhibition

The landscape of neuropsychiatric drug development is continually evolving, with a significant shift towards targeting novel pathways beyond traditional monoaminergic systems. One of the most promising areas of investigation is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and cognitive function.[1] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia, contributing to its complex array of positive, negative, and cognitive symptoms.[2][3]

A key endogenous modulator of the NMDA receptor is D-serine, which acts as a potent co-agonist at the glycine binding site on the receptor's NR1 subunit.[3][4] Consequently, strategies to elevate synaptic D-serine levels represent a rational approach to enhancing NMDA receptor function. The primary enzyme responsible for the degradation of D-serine in the central nervous system is D-amino acid oxidase (DAAO), a flavin-dependent enzyme that catalyzes the oxidative deamination of various D-amino acids.[2][5][6] Evidence indicating increased DAAO expression and activity in post-mortem brain tissue from schizophrenia patients further solidifies this enzyme as a high-value therapeutic target.[2][3][7]

This guide focuses on a specific DAAO inhibitor, This compound , a compound belonging to a series based on the benzo[d]isoxazol-3-ol core structure.[2] We will explore its mechanism of action, methods for its synthesis and validation, and its profile as a research tool, providing the in-depth technical insights required for its application in a drug discovery context.

This compound: Compound Profile

This compound, also referred to as CBIO, is a heterocyclic small molecule identified as a competitive inhibitor of D-amino acid oxidase.[2][5][8] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-1,2-benzisoxazol-3-ol | [8] |

| Molecular Formula | C₇H₄ClNO₂ | [8][9] |

| Molecular Weight | 169.56 g/mol | [8] |

| Inhibition Class | Competitive Inhibitor of DAAO | [2] |

| Potency | Moderately Potent | [2] |

| Key Characteristic | Poor Blood-Brain Barrier Penetration | [5] |

Mechanism of Action: Competitive Inhibition of DAAO

DAAO is a flavoprotein that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[5][10] this compound functions by competing with the endogenous substrate, D-serine, for binding at the enzyme's active site.

The active site of human DAAO (hDAAO) is relatively small and constrained, which is consistent with its physiological role in metabolizing small amino acids.[2] Structural studies of DAAO complexed with the inhibitor benzoate (a structural analog) reveal that the inhibitor's planar ring lies parallel to the enzyme's FAD cofactor. A critical interaction involves a salt bridge between the inhibitor's carboxylate group and the side chain of Arginine-283 (Arg283), anchoring it within the active site.[11][12] It is highly probable that the benzo[d]isoxazol-3-ol core of this compound occupies the active site in a similar fashion, preventing the binding and subsequent oxidation of D-serine.

Figure 1: Competitive inhibition of DAAO by this compound.

Synthesis and Preparation

The synthesis of compounds based on the benzo[d]isoxazol-3-ol scaffold can be achieved through various organic chemistry routes. A common and effective method involves the cyclization of a substituted N-hydroxyisatin oxime precursor.

Representative Synthesis Protocol

This protocol describes a general approach for synthesizing the core structure. The selection of specific reagents and optimization of reaction conditions (e.g., temperature, time) are critical for maximizing yield and purity.

-

Starting Material: Begin with 5-chloro-1H-indole-2,3-dione (5-chloroisatin).

-

Oxime Formation: React 5-chloroisatin with hydroxylamine hydrochloride in a suitable solvent system (e.g., aqueous ethanol) to form N-hydroxy-5-chloroisatin oxime. This step introduces the N-hydroxy group necessary for the subsequent cyclization.

-

Cyclization: The key step involves the intramolecular cyclization of the N-hydroxy-5-chloroisatin oxime. This is typically achieved by heating the intermediate in the presence of a dehydrating agent or a cyclizing agent such as acetic anhydride with sodium acetate.[9] The reaction facilitates the ring closure to form the final this compound product.

-

Purification: The crude product is purified using standard laboratory techniques, such as recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel, to yield the final compound with high purity.

Causality Insight: The choice of acetic anhydride in the cyclization step serves a dual purpose: it acts as a solvent and a dehydrating agent, facilitating the ring-closing condensation reaction required to form the isoxazole ring system.

Experimental Validation: In Vitro Inhibition Assay

To validate the inhibitory activity of this compound and determine its potency (e.g., IC₅₀), a robust enzymatic assay is required. Several methods exist for measuring DAAO activity, including monitoring oxygen consumption, or the production of hydrogen peroxide, ammonia, or the α-keto acid.[6][13][14] A widely used and reliable method is the coupled-enzyme spectrophotometric assay, which measures ammonia production.

Protocol: Coupled Assay for DAAO Activity via Ammonia Detection

This protocol relies on a second enzyme, L-glutamate dehydrogenase (GDH), to quantify the ammonia produced by the DAAO-catalyzed reaction. GDH converts α-ketoglutarate to L-glutamate, a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.[13]

Materials:

-

Recombinant human DAAO (hDAAO)

-

D-Serine (substrate)

-

This compound (inhibitor)

-

Disodium pyrophosphate buffer (75 mM, pH 8.5)

-

α-ketoglutarate (5 mM final concentration)

-

NADH (0.25 mM final concentration)

-

L-glutamate dehydrogenase (GDH) from bovine liver (10 U/mL final concentration)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the pyrophosphate buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).

-

Reaction Mixture Preparation: Prepare a master mix containing the pyrophosphate buffer, α-ketoglutarate, NADH, and GDH at their final concentrations.

-

Assay Plate Setup:

-

To appropriate wells, add 10 µL of the serially diluted inhibitor solutions or buffer/DMSO for control wells (e.g., "no inhibitor" and "no enzyme" controls).

-

Add 170 µL of the Reaction Mixture to each well.

-

Add 10 µL of the hDAAO enzyme solution to all wells except the "no enzyme" controls.

-

Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the D-Serine substrate solution to all wells. The final volume should be 200 µL.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using the plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize the reaction rates by subtracting the rate of the "no enzyme" control.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation Insight: The inclusion of a "no inhibitor" control provides the 100% activity baseline, while the "no enzyme" control accounts for any non-enzymatic degradation of NADH. This dual-control system is essential for ensuring the trustworthiness of the calculated inhibition values.

Figure 2: Workflow for the in vitro DAAO coupled enzyme inhibition assay.

In Vivo Profile and Therapeutic Considerations

The ultimate goal of a DAAO inhibitor is to increase D-serine levels in the brain, thereby enhancing NMDA receptor signaling.[2] While this compound demonstrates efficacy in vitro, its translation to an in vivo setting presents significant challenges.

Pharmacokinetic studies are crucial for any drug development candidate. For a centrally acting agent, the ability to cross the blood-brain barrier (BBB) is paramount. Unfortunately, studies have shown that despite the removal of a negatively charged carboxylic group (which often hinders BBB passage), this compound failed to significantly elevate D-serine concentrations in the brain.[5] This finding suggests that the compound has poor brain penetrance, limiting its utility as a therapeutic agent for CNS disorders like schizophrenia.

This outcome is a critical piece of field-proven data. It underscores the fact that potent in vitro activity does not always translate to in vivo efficacy. For drug development professionals, this highlights the importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiling to identify compounds with suitable drug-like properties for CNS targets. While this compound itself may not be a clinical candidate, it remains a valuable tool compound for in vitro studies of DAAO structure and function. The benzo[d]isoxazol-3-ol scaffold has served as a foundation for the development of other, more drug-like DAAO inhibitors.[2]

Figure 3: The therapeutic rationale for DAAO inhibition and the key limitation of this compound.

Conclusion and Future Directions

This compound serves as an important case study in the development of D-amino acid oxidase inhibitors. It validates the benzo[d]isoxazol-3-ol core as a viable scaffold for engaging the DAAO active site and demonstrates clear, measurable in vitro activity. The methodologies outlined in this guide provide a robust framework for identifying and characterizing similar compounds.

However, its failure to produce a significant pharmacodynamic effect in the brain highlights a critical hurdle in CNS drug discovery: the blood-brain barrier.[5] This compound, therefore, stands as a valuable research tool for in vitro applications and as a foundational lead structure from which medicinal chemists can derive next-generation inhibitors. Future efforts in this field must co-optimize for potency and pharmacokinetic properties, particularly brain penetration, to successfully translate the compelling therapeutic hypothesis of DAAO inhibition into a clinical reality for patients with schizophrenia and other neurological disorders.

References

- The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central.

- Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. PubMed.

- Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers.

- What are DAAO inhibitors and how do they work?.

- D-amino acid oxidase. Wikipedia.

- D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Europe PMC.

- D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. Unknown Source.

- 5-Chlorobenzo(d)isoxazol-3-ol. PubChem.

- Crystal structure of D-amino acid oxidase: a case of active site mirror-image convergent evolution with flavocytochrome b2. PMC - NIH.

- Assays of D-Amino Acid Oxidase Activity. PMC - PubMed Central - NIH.

- Crystal structure of D-amino acid oxidase: a case of active site mirror-image convergent evolution with flavocytochrome b2.. PNAS.

- Buy this compound | 24603-63-2. Smolecule.

- Assays of D-Amino Acid Oxidase Activity. Frontiers.

- Targeting D-Amino Acid Oxidase (DAAO)

- Assays of D-Amino Acid Oxidase Activity.

Sources

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy this compound | 24603-63-2 [smolecule.com]

- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 11. Crystal structure of D-amino acid oxidase: a case of active site mirror-image convergent evolution with flavocytochrome b2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

biological activity of 5-Chlorobenzo[d]isoxazol-3-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chlorobenzo[d]isoxazol-3-ol Derivatives

Executive Summary

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses specifically on derivatives of this compound, a key analogue that has garnered significant interest for its potent and diverse pharmacological profile. As a lead compound, 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) is a powerful inhibitor of D-amino acid oxidase (DAAO), presenting a compelling therapeutic avenue for neurological and psychiatric disorders.[2] Furthermore, the inherent chemical reactivity of the benzisoxazole nucleus, modified by the electron-withdrawing 5-chloro substituent, provides a foundation for developing derivatives with significant potential in oncology, inflammation, and infectious diseases. This document synthesizes the current understanding of these derivatives, elucidating their mechanisms of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation.

The this compound Core: Synthesis and Properties

The this compound molecule is characterized by a bicyclic system where a benzene ring is fused to an isoxazole ring. The chloro-group at the 5-position and the hydroxyl-group at the 3-position are critical for its biological interactions and serve as key points for synthetic modification.

General Synthetic Strategy

The synthesis of the benzo[d]isoxazole core is versatile, but a common and effective route involves the cyclization of an appropriately substituted precursor. For this compound, a primary method involves the cyclization of N-hydroxy-5-chloroisatin oxime, often using reagents like acetic anhydride.[2] Another widely adopted strategy for creating substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (e.g., an alkyne or a β-ketoester), which offers a high degree of regioselectivity.[3]

Below is a generalized workflow for the synthesis of the core scaffold, which forms the basis for further derivatization.

Caption: Generalized synthetic workflow for this compound derivatives.

Neuroprotective and Neuromodulatory Activities

The most extensively characterized activity of the this compound core is its role as a modulator of the central nervous system, primarily through two distinct mechanisms: DAAO inhibition and sodium channel blockade.

Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

Causality: D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine.[4][5] D-serine is a critical endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is fundamental for synaptic plasticity, learning, and memory.[6][7] In certain pathologies, such as schizophrenia, increased DAAO activity leads to depleted D-serine levels and subsequent NMDA receptor hypofunction.[4] The therapeutic rationale is to inhibit DAAO, thereby increasing synaptic D-serine concentrations and normalizing NMDA receptor activity.

This compound (CBIO) is a potent, competitive inhibitor of human DAAO with a submicromolar IC50 value.[2][4] Its inhibitory action directly elevates D-serine levels. While oral administration of CBIO with D-serine in rats was shown to increase plasma and brain levels of D-serine, another report noted that CBIO alone did not enhance brain D-serine levels, suggesting that derivatives may require optimization for blood-brain barrier (BBB) penetration.[2][7]

Caption: Mechanism of DAAO inhibition by this compound derivatives.

Anticonvulsant Properties: Sodium Channel Blockade

Causality: Epilepsy is characterized by neuronal hyperexcitability, often driven by the excessive firing of voltage-gated sodium channels (VGSCs).[8] Blocking these channels is a clinically validated mechanism for antiepileptic drugs, as it stabilizes neuronal membranes and prevents seizure propagation.

While not exclusively derivatives of the 5-chloro-3-ol parent, numerous benzo[d]isoxazole analogues have demonstrated potent anticonvulsant activity in the maximal electroshock (MES) seizure model, a standard preclinical test for efficacy against generalized tonic-clonic seizures.[8][9][10] A key insight is that this activity is linked to the selective inhibition of specific sodium channel isoforms, such as NaV1.1.[8] This selectivity is critical, as it may offer an improved side-effect profile compared to non-selective sodium channel blockers.

| Compound | Structure | Assay | Result (ED₅₀) | Protective Index (PI) | Reference |

| Compound 5c | (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone | MES (oral, rat) | 6.20 mg/kg | >48.38 | [9][10] |

| Compound Z-6b | A novel benzo[d]isoxazole derivative | MES (i.p., mouse) | 20.5 mg/kg | 10.3 | [8] |

Anticancer Activity

The benzisoxazole scaffold is a versatile pharmacophore for the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[1][11] The electron-withdrawing nature of the 5-chloro substituent can be a key feature in enhancing potency.[12]

Targeted Pathways and Mechanisms

The anticancer effects of benzisoxazole derivatives are multifactorial and include:

-

Induction of Apoptosis: Triggering programmed cell death is a primary goal of cancer chemotherapy. Derivatives have been shown to induce apoptotic hallmarks in cancer cells.[13]

-

Anti-Angiogenesis: Inhibiting the formation of new blood vessels (angiogenesis) is crucial to restrict tumor growth and metastasis. Certain derivatives inhibit neovascularization in preclinical models.[13]

-

Enzyme Inhibition: Targeting key enzymes in cancer signaling pathways, such as kinases or metabolic enzymes, is another common mechanism.

| Compound | Cell Line | Assay | Result (IC₅₀) | Mechanism Highlight | Reference |

| Compound 7e | MDAMB-231 (TNBC) | MTT Assay | 50.36 ± 1.7 µM | Pro-apoptotic and Angio-inhibitory | [13] |

| Compound 72 | HepG-2 (Liver) | MTT Assay | >50 µM (37.75% inhibition) | Antiproliferative | [1] |

| Compound 74 | HepG-2 (Liver) | MTT Assay | >50 µM (42.06% inhibition) | Antiproliferative | [1] |

Structure-Activity Relationship (SAR) Insight: The presence of electron-withdrawing groups, such as chloro or nitro substituents, on the benzisoxazole ring has been correlated with enhanced antiproliferative activity.[1][12] This suggests that the 5-chloro group on the parent scaffold is a favorable feature for anticancer drug design.

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response implicated in numerous diseases. Benzisoxazole derivatives have shown promise as anti-inflammatory agents.[14][15]

Mechanism: Cytokine and Enzyme Inhibition

Causality: The inflammatory cascade is mediated by signaling molecules like cytokines (e.g., IL-6, TNF-α) and enzymes that produce inflammatory lipids (e.g., cyclooxygenase, COX). Inhibition of these mediators can effectively reduce the signs of inflammation, such as edema and pain. The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation, where the reduction in paw swelling indicates anti-inflammatory activity.[16][17]

Benzoxazolone derivatives, which are structurally related to the benzo[d]isoxazol-3-ol core, have been shown to inhibit the production of IL-6.[18] The anti-inflammatory effects of the broader class are often attributed to the inhibition of COX enzymes and other inflammatory mediators.[17][19]

| Compound | Target/Assay | Result (IC₅₀) | Reference |

| Benzoxazolone 3g | IL-6 Inhibition | 5.09 ± 0.88 µM | [18] |

| Benzoxazolone 3d | IL-6 Inhibition | 5.43 ± 0.51 µM | [18] |

Antimicrobial Properties

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. The benzisoxazole scaffold has demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1][20]

SAR Insight: Similar to anticancer activity, SAR studies have revealed that the presence of electron-withdrawing groups like chlorine and bromine on the benzisoxazole ring enhances antimicrobial potency.[1] This strongly supports the potential of the 5-chloro-substituted core as a foundation for novel antimicrobial agents. Derivatives have shown activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][21]

Key Experimental Protocols

The trustworthiness of preclinical data relies on robust and validated experimental design. The following protocols are foundational for characterizing the biological activities of this compound derivatives.

In Vitro Assay: D-Amino Acid Oxidase (DAAO) Inhibition

Scientific Rationale: This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of DAAO. A common method involves a coupled enzyme system where the hydrogen peroxide (H₂O₂) produced by DAAO is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), allowing for sensitive detection of enzyme activity.[5][22]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Cofactor Solution: Prepare a 4 µM Flavin Adenine Dinucleotide (FAD) solution in Assay Buffer.

-

Substrate Solution: Prepare a stock solution of D-serine in Assay Buffer.

-

Detection Reagent: Prepare a solution containing Amplex Red and HRP in Assay Buffer according to the manufacturer's protocol.

-

Enzyme Solution: Prepare a working solution of purified recombinant human DAAO (hDAAO) in Assay Buffer.

-

-

Assay Procedure (96-well format):

-

Prepare serial dilutions of the test derivative (e.g., from 100 µM to 1 nM) in Assay Buffer containing FAD.

-

To each well, add 25 µL of the hDAAO enzyme solution.

-

Add 25 µL of the test derivative dilution (or vehicle for control wells).

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of the D-serine substrate solution.

-

Immediately add 25 µL of the Detection Reagent.

-

Measure the fluorescence (Excitation: ~540 nm, Emission: ~590 nm) kinetically over 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Fit the concentration-response data to a four-parameter logistic equation to calculate the IC₅₀ value.[22]

-

In Vivo Model: Carrageenan-Induced Paw Edema

Scientific Rationale: This is the canonical model for evaluating the in vivo efficacy of acute anti-inflammatory agents. Injection of carrageenan into a mouse or rat paw induces a biphasic inflammatory response characterized by fluid extravasation and swelling (edema).[17][23] A test compound's ability to reduce this swelling demonstrates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male Swiss mice (20-25 g) for at least one week with free access to food and water.

-

Baseline Measurement: Using a digital plethysmometer or caliper, measure the baseline volume/thickness of the right hind paw of each animal.

-

Compound Administration:

-

Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Derivative groups (e.g., 10, 30, 100 mg/kg).

-

Administer the compounds via the desired route (e.g., oral gavage or intraperitoneal injection) 60 minutes prior to the carrageenan challenge.

-

-

Induction of Inflammation:

-

Inject 50 µL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each mouse.[17]

-

-

Edema Measurement:

-

Measure the paw volume/thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[16]

-

-

Data Analysis:

-

Calculate the change in paw volume (ΔV) for each animal at each time point (ΔV = V_time_x - V_baseline).

-

Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of therapeutic agents. The core molecule itself is a potent DAAO inhibitor, establishing a clear path for the development of novel treatments for CNS disorders where NMDA receptor hypofunction is implicated. The key challenge in this area will be the optimization of pharmacokinetic properties, particularly blood-brain barrier penetration, to translate in vitro potency into in vivo CNS efficacy.

Furthermore, the recurring theme of enhanced biological activity conferred by the 5-chloro substituent across anticancer and antimicrobial assays underscores the potential of this scaffold. Future research should focus on synthesizing and screening libraries of derivatives built upon this core, exploring substitutions at the 3-position hydroxyl group to modulate potency, selectivity, and drug-like properties. The integration of computational modeling with empirical screening will be essential to accelerate the discovery of lead candidates with superior therapeutic indices.

References

- Gudipati, R., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

- Siddiqui, N., et al. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design. [Link]

- Synapse, P. (2024). What are DAAO inhibitors and how do they work?

- Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. [Link]

- Wang, Z., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience. [Link]

- ResearchGate. (n.d.).

- Umamaheswari, J., et al. (2020). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry. [Link]

- Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Inotiv. (n.d.).

- Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Bio-protocol. [Link]

- Caldinelli, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]

- Salvemini, D., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. [Link]

- ResearchGate. (2014).

- ResearchGate. (2020).

- Zhang, Y., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

- Sacchi, S., et al. (2017). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]

- Kumar, A., et al. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Current Cancer Drug Targets. [Link]

- Yakan, H., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure. [Link]

- ResearchGate. (2018).

- Shivaprasad, G., et al. (2014). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry. [Link]

- Singh, A., & Singh, U. P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

- Sharma, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

- ResearchGate. (2014).

- da Silva, R. O., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences. [Link]

- IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review. [Link]

- Siddiqui, N., et al. (2013). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 8. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | European Journal of Chemistry [eurjchem.com]

- 16. inotiv.com [inotiv.com]

- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

5-Chlorobenzo[d]isoxazol-3-ol: A Technical Guide to its Therapeutic Potential

Abstract

5-Chlorobenzo[d]isoxazol-3-ol, a heterocyclic compound, has emerged as a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted therapeutic potential. The primary focus lies on its well-established role as a potent inhibitor of D-amino acid oxidase (DAAO), a key enzyme in the metabolic pathway of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. Through this mechanism, this compound presents a promising avenue for the treatment of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, including schizophrenia and neuropathic pain. Furthermore, this guide explores the preliminary evidence for its potential antimicrobial and anti-inflammatory activities. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development in this exciting field.

Introduction: The Emergence of a Privileged Scaffold

The benzo[d]isoxazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The incorporation of a chlorine atom at the 5-position and a hydroxyl group at the 3-position of this scaffold endows this compound with a unique electronic and steric profile, contributing to its specific biological activities. This guide will delve into the scientific underpinnings of its therapeutic potential, with a focus on providing researchers and drug development professionals with the technical insights necessary to advance its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₂ | [1] |

| Molecular Weight | 169.56 g/mol | [1] |

| IUPAC Name | 5-chloro-1,2-benzoxazol-3-one | [1] |

| CAS Number | 24603-63-2 | [1] |

| Appearance | White to beige solid | [2] |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO | |

| XLogP3-AA | 1.8 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted aromatic precursor. A common and effective method involves the use of 5-chloroisatin as the starting material.[3]

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 5-Chloroisatin

This protocol outlines a general procedure for the synthesis of this compound, which may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 5-Chloroisatin-3-oxime

-

To a stirred solution of 5-chloroisatin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 5-chloroisatin-3-oxime.

Step 2: Cyclization to this compound

-

Suspend 5-chloroisatin-3-oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux for 1-2 hours. The color of the reaction mixture may change.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Therapeutic Applications: A Mechanistic Approach

The therapeutic potential of this compound is primarily attributed to its potent inhibition of D-amino acid oxidase (DAAO). This section will explore the mechanistic basis for its application in various disease states.

Neurological and Psychiatric Disorders: The DAAO-NMDA Receptor Axis

4.1.1. Mechanism of Action: DAAO Inhibition

D-amino acid oxidase is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine. D-serine is an endogenous co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia and other neurological disorders.[5][6]

By inhibiting DAAO, this compound prevents the degradation of D-serine, leading to an increase in its synaptic concentration. This, in turn, enhances NMDA receptor activation in the presence of glutamate, thereby potentiating glutamatergic neurotransmission.[7]

Caption: Mechanism of DAAO inhibition by this compound.

4.1.2. Schizophrenia

The NMDA receptor hypofunction hypothesis of schizophrenia is a leading theory explaining the cognitive deficits and negative symptoms associated with the disorder.[5][6] Clinical trials with NMDA receptor co-agonists like D-serine have shown promise but are often limited by poor bioavailability and the need for high doses.[8] DAAO inhibitors, such as this compound, offer a more elegant approach by augmenting the levels of endogenous D-serine.[4] Preclinical studies have shown that co-administration of a DAAO inhibitor with D-serine can enhance its efficacy.[9]

4.1.3. Neuropathic Pain

Emerging evidence suggests a significant role for D-serine and NMDA receptors in the central sensitization processes that underlie neuropathic pain.[10][11] Following nerve injury, increased levels of D-serine in the spinal cord can lead to hyperexcitability of dorsal horn neurons through NMDA receptor activation.[2] While this might suggest that DAAO inhibition could exacerbate pain, the relationship is complex. Some studies indicate that DAAO inhibitors can have analgesic effects in chronic pain models, potentially by modulating NMDA receptor activity in a more nuanced manner or by affecting other pathways.[12] Further research is needed to fully elucidate the therapeutic potential of this compound in neuropathic pain.

Antimicrobial Activity

While the primary focus of research on this compound has been its effects on the central nervous system, isoxazole derivatives, in general, are known to possess a broad spectrum of antimicrobial activities.[13] Some studies have reported the potential of this compound against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[2] The proposed mechanism of action for isoxazole-based antimicrobials often involves the inhibition of essential cellular processes in microorganisms. However, specific minimum inhibitory concentration (MIC) values for this compound are not yet well-documented in the literature.

Anti-inflammatory Activity

The isoxazole scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). Preliminary studies suggest that this compound may possess anti-inflammatory properties.[2] The potential mechanism could involve the inhibition of pro-inflammatory enzymes or cytokines. In vivo studies using models such as carrageenan-induced paw edema are necessary to quantify the anti-inflammatory efficacy of this compound.[14][15][16]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays to evaluate the therapeutic potential of this compound.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from established methods for measuring DAAO activity.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-serine. The H₂O₂ is detected using a fluorogenic substrate, such as Amplex® Red, in the presence of horseradish peroxidase (HRP).

Materials:

-

Recombinant human DAAO

-

D-serine

-

This compound (test compound)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of the test compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sodium benzoate).

-

Add a solution of recombinant human DAAO to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing D-serine, Amplex® Red, and HRP in PBS.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A study has reported a submicromolar IC50 value for 5-chloro-benzo[d]isoxazol-3-ol.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of the test compound required to inhibit the growth of a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Principle: This is a standard model for evaluating the acute anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.

Materials:

-

This compound

-

Carrageenan solution (1% w/v in saline)

-

Wistar rats or Swiss albino mice

-

Parenteral vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound (at various doses) or the vehicle intraperitoneally or orally. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzo[d]isoxazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.

-

Substitution at the 5-position: The presence of a small, electron-withdrawing group like chlorine at the 5-position, as in this compound, appears to be favorable for potent DAAO inhibition.[4]

-

The 3-hydroxyl group: The hydroxyl group at the 3-position is likely crucial for interaction with the active site of DAAO, potentially acting as a hydrogen bond donor or acceptor.

-

Aromatic Ring Modifications: Modifications to the benzene ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of electron-withdrawing groups on the phenyl ring of isoxazole derivatives has been shown to enhance antimicrobial activity.[17]

Caption: Key structural features of this compound for DAAO inhibition.

Future Directions and Conclusion

This compound represents a promising lead compound with significant therapeutic potential, particularly in the realm of neurological and psychiatric disorders. Its well-defined mechanism of action as a potent DAAO inhibitor provides a strong rationale for its further development. Future research should focus on:

-

Optimization of the scaffold: Lead optimization studies to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth preclinical evaluation: Comprehensive in vivo studies in relevant animal models of schizophrenia and neuropathic pain to establish efficacy and safety.

-

Elucidation of other biological activities: Further investigation into its antimicrobial and anti-inflammatory potential to broaden its therapeutic applications.

References

- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.

- NMDA Receptor and Schizophrenia: A Brief History. PMC - PubMed Central.

- 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169. PubChem.

- Spinal D-amino acid oxidase contributes to neuropathic pain in r

- IC 50 Values of Tested Compounds for the Inhibition of DAAO Activity by the Proposed Assay.

- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.

- The Role of NMDA Receptors in Schizophrenia.

- EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.

- Anti-inflammatory properties of an isoxazole deriv

- What are DAAO inhibitors and how do they work?.

- Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp.

- The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central.

- Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.

- Neuropathic pain depends upon D-serine co-activation of spinal NMDA receptors in r

- Anti-inflammatory evaluation of isoxazole deriv

- In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI.

- d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Applic

- In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. PubMed.

- The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central.

- Scheme of the synthesis reaction of 5-Chloroisatin3-hydrazone by the...

- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.

- N-Methyl-d-aspartate (NMDA) receptor-based treatment approaches in schizophrenia: the first decade. Oxford Academic.

- Synthesis and biological evaluation of D-amino acid oxidase inhibitors. PubMed.

- Buy this compound | 24603-63-2. Smolecule.

- Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository.

- Structure−Activity Relationships of α-Ketooxazole Inhibitors of F

- D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuropathic pain depends upon D-serine co-activation of spinal NMDA receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar [semanticscholar.org]

- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 14. Effects of D-Serine and MK-801 on Neuropathic Pain and Functional Recovery in a Rat Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eijst.org.uk [eijst.org.uk]

- 16. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical History of 5-Chlorobenzo[d]isoxazol-3-ol

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Privileged Structure